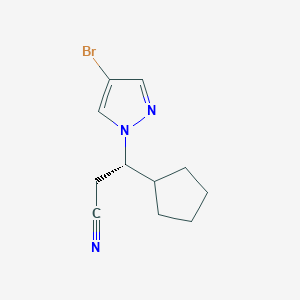![molecular formula C33H22O6 B13654004 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid, also known as 1,3,5-tris(4-carboxyphenyl)benzene, is a tricarboxylic aromatic compound. It is characterized by its complex structure, consisting of three carboxyphenyl groups attached to a central benzene ring. This compound is notable for its high melting point and stability, making it a valuable component in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid typically involves a multi-step process. One common method includes the hydrothermal reaction of 1,3,5-tris(4-methylphenyl)benzene with nitric acid and water at elevated temperatures. The reaction mixture is then neutralized with sodium hydroxide, followed by acidification to precipitate the product . Industrial production methods may involve similar steps but are optimized for larger scale and higher efficiency.
Análisis De Reacciones Químicas
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.
Biology: The compound’s stability and functional groups make it useful in the design of biomolecular probes and sensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is employed in the production of advanced materials, including semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, facilitating the formation of complex structures. These interactions are crucial in its role in MOFs and other coordination polymers .
Comparación Con Compuestos Similares
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid is unique due to its tricarboxylic structure and high stability. Similar compounds include:
1,3,5-Tris(4-carboxyphenyl)benzene: A closely related compound with similar properties and applications.
4,4’'-Dimethyl-1,3,5-tris(4-carboxyphenyl)benzene: Another tricarboxylic aromatic compound with slight structural variations.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: A compound with additional carboxylic groups, used in similar applications.
Propiedades
Fórmula molecular |
C33H22O6 |
|---|---|
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H22O6/c34-31(35)25-11-5-21(6-12-25)20-1-3-22(4-2-20)28-17-29(23-7-13-26(14-8-23)32(36)37)19-30(18-28)24-9-15-27(16-10-24)33(38)39/h1-19H,(H,34,35)(H,36,37)(H,38,39) |
Clave InChI |
IHXWCGKMBFQHTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylicacid](/img/structure/B13653931.png)
![1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13653946.png)











